molecular formula C22H24ClNO4 B1662811 Dehydrocorydaline chloride CAS No. 10605-03-5

Dehydrocorydaline chloride

Cat. No. B1662811
CAS RN: 10605-03-5
M. Wt: 401.9 g/mol
InChI Key: WXOSEFNJXIPZNV-UHFFFAOYSA-M
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Description

Dehydrocorydaline chloride is an alkaloid isolated from Rhizoma corydalis. It exhibits anti-inflammatory, antinociceptive, and anti-tumor effects .


Synthesis Analysis

The synthesis of Dehydrocorydaline chloride has been achieved with an overall yield of 47% . The spectroscopic data for this compound were a good match with those reported for the natural product .


Molecular Structure Analysis

The molecular formula of Dehydrocorydaline chloride is C22H24ClNO4 . The most abundant alkaloid in Corydalis Rhizoma (CR) extract is Dehydrocorydaline, accounting for more than 50% of total alkaloids .


Chemical Reactions Analysis

Dehydrocorydaline chloride has been shown to have anti-inflammatory effects in LPS-treated macrophages . It inhibits proinflammatory cytokines release, for example, TNF- α, IL-6 .

Scientific Research Applications

Pharmacokinetics and Detection

  • Pharmacokinetics Study : A study developed a method for determining dehydrocorydaline in rat plasma, providing insights into its pharmacokinetics after oral administration. This method was found to be essential for understanding the compound's behavior in biological systems (Li et al., 2014).

Anticancer Properties

  • Inhibition of Lung Cancer Cell Metastasis : Research revealed that dehydrocorydaline inhibits metastasis in non-small cell lung carcinoma cells by affecting matrix metalloproteinases and B cell lymphoma 2 signaling (Lee et al., 2017).
  • Breast Cancer Cell Proliferation : Another study found that dehydrocorydaline induces apoptosis in breast cancer cells, highlighting its potential as an anti-tumor agent (Xu et al., 2012).

Neuropharmacological Effects

  • Antidepressant-Like Effects : Dehydrocorydaline was observed to have antidepressant-like effects in mice, potentially by inhibiting uptake-2 monoamine transporters (Jin et al., 2019).

Cardiovascular Applications

  • Protection Against Myocardial Injury : A study suggested that dehydrocorydaline protects against sepsis-induced myocardial injury through modulating the TRAF6/NF-κB pathway (Li et al., 2021).
  • Cardiac Accumulation Mechanism : Research into the transport mechanism of dehydrocorydaline in the heart identified organic cation transporter 1 and 3 as key contributors to its high accumulation in cardiac tissue (Chen et al., 2020).

Analgesic and Anti-inflammatory Effects

  • Antinociceptive Effects : Dehydrocorydaline showed significant antinociceptive effects in mouse models of inflammatory pain, involving opioid receptor signaling and inflammatory cytokines (Yin et al., 2016).

Other Applications

  • Nematocidal Activity : A study highlighted dehydrocorydaline's promising nematocidal activity with relatively low cytotoxicity, suggesting its potential as a remedy for parasitic diseases (Matsuhashi et al., 2002)

properties

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOSEFNJXIPZNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30045-16-0 (Parent)
Record name Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00909882
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrocorydaline chloride

CAS RN

10605-03-5
Record name Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10605-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
JB Koepfli, WH Perkin - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… Confirmation of this view was thought to be disclosed by the fact that, for a long time, it was not found possible to convert dehydrocorydaline chloride into derivatives corresponding with …
Number of citations: 11 pubs.rsc.org
L Jin, S Zhou, S Zhu, S Lei, W Du, H Jiang… - European Journal of …, 2019 - Elsevier
Dehydrocorydaline, is an active alkaloid compound in Corydalis yanhusuo WT Wang. We found dehydrocorydaline induced antidepressant-like effects in a chronic unpredictable mild …
Number of citations: 11 www.sciencedirect.com
Y Fang, H Guo, Q Wang, C Liu, S Ge… - Frontiers in …, 2022 - frontiersin.org
Background: Depression is a common and potentially life-threatening mental illness, and currently there is a lack of effective treatment. It has been reported that dehydrocorydaline (DHC…
Number of citations: 6 www.frontiersin.org
J Slavík, L Dolejš, L Slavíková - Collection of Czechoslovak …, 1985 - cccc.uochb.cas.cz
… fraction B a golden yellow mixture of chlorides (0'14 g) was obtained by crystall ization from dilute hydrochloric acid which was crystallized from water to give dehydrocorydaline chloride …
Number of citations: 1 cccc.uochb.cas.cz
J Slavík, L Slavíková - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… From fraction B 0·87 g (0'073%) of crystalline orange chlorides were obtained in the usual manner, from which 350 mg of dehydrocorydaline chloride, 210 mg of dehydrothalictricavine …
Number of citations: 49 cccc.uochb.cas.cz
Z Rui, W Ding - Journal of Isotopes;(China), 1988 - osti.gov
A method for synthesis of /sup 14/C-dehydrocorydaline chloride is described. In the presence of sodium hydroxide, acetonylpalmatine is reacted with /sup 14/C-methyl iodide in sealed …
Number of citations: 0 www.osti.gov
R Zhang, D Wang - Journal of Isotopes, 1988 - inis.iaea.org
[en] A method for synthesis of 14 C-dehydrocorydaline chloride is described. In the presence of sodium hydroxide, acetonylpalmatine is reacted with 14 C-methyl iodide in sealed glass …
Number of citations: 0 inis.iaea.org
K Wu, X Zheng, Z Yao, Z Zheng, W Huang, X Mu… - Aging (Albany …, 2021 - ncbi.nlm.nih.gov
… After treated by dehydrocorydaline chloride for … Dehydrocorydaline chloride treated (Figure 5J). As for apoptosis, we treated CD45RO + CD8 + T cells with Dehydrocorydaline chloride …
Number of citations: 9 www.ncbi.nlm.nih.gov
Y Shoji, K Kawashima… - Nihon yakurigaku …, 1974 - pubmed.ncbi.nlm.nih.gov
[Effects of dehydrocorydaline chloride on experimental gastric and duodenal ulcer] [Effects of dehydrocorydaline chloride on experimental gastric and duodenal ulcer] …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
L Dai, J Zhou, T Li, Y Qian, L Jin… - Journal of Cellular …, 2019 - Wiley Online Library
… P38 activator dehydrocorydaline chloride (Dc) was gotten from MedChem Express (NJ). Antibodies … AKT: protein kinase B; Dc: dehydrocorydaline chloride [Color figure can be viewed at …
Number of citations: 11 onlinelibrary.wiley.com

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